![molecular formula C19H22N2O3 B1457945 N-Cbz-N'-propyl-DL-phenylglycinamide CAS No. 1393441-66-1](/img/structure/B1457945.png)
N-Cbz-N'-propyl-DL-phenylglycinamide
Overview
Description
“N-Cbz-N’-propyl-DL-phenylglycinamide” is a chemical compound with the CAS Number: 1393441-66-1 . It has a linear formula of C19H22N2O3 . The IUPAC name for this compound is benzyl 2-oxo-1-phenyl-2-(propylamino)ethylcarbamate .
Molecular Structure Analysis
The molecular structure of “N-Cbz-N’-propyl-DL-phenylglycinamide” can be represented by the InChI code: 1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) . This indicates that the molecule contains a benzyl group, a phenyl group, a propylamino group, and a carbamate group.Physical And Chemical Properties Analysis
“N-Cbz-N’-propyl-DL-phenylglycinamide” has a molecular weight of 326.4 .Scientific Research Applications
Pharmaceutical Research
N-Cbz-N’-propyl-DL-phenylglycinamide: is utilized in pharmaceutical research as a building block for the synthesis of various drugs. Its structure serves as a precursor in the development of peptide-like molecules which are often explored for their potential therapeutic effects. The compound’s ability to act as an amide bond surrogate makes it valuable in creating analogs of bioactive peptides that may resist enzymatic degradation .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching it to polymers or other substrates, researchers can alter hydrophobicity, enhance biocompatibility, or introduce specific functional groups that can participate in further chemical reactions, potentially leading to the development of new materials with unique properties .
Chemical Synthesis
N-Cbz-N’-propyl-DL-phenylglycinamide: plays a role in chemical synthesis as a chiral auxiliary or a protecting group. It helps in the stereoselective formation of compounds, which is crucial in producing enantiomerically pure substances. This is particularly important in the synthesis of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. It helps in the calibration of instruments and ensures the accuracy of analytical methods when determining the presence or quantity of similar compounds in a mixture .
Peptide Research
The compound is relevant in peptide research, where it can be used to mimic the structure of peptides. This is useful in studying peptide interactions with other molecules, understanding peptide stability, and investigating the role of peptides in various biological processes .
Enzyme Inhibition Studies
Researchers may explore N-Cbz-N’-propyl-DL-phenylglycinamide as a potential enzyme inhibitor. By studying its interaction with enzymes, scientists can gain insights into enzyme mechanisms and develop inhibitors that could lead to new treatments for diseases where enzyme regulation is crucial .
Drug Delivery Systems
Due to its structural properties, this compound might be investigated for use in drug delivery systems. Its ability to form stable amide bonds can be advantageous in creating drug conjugates that release the active pharmaceutical ingredient in a controlled manner .
Proteomics
Lastly, in proteomics, N-Cbz-N’-propyl-DL-phenylglycinamide could be used in the modification of proteins to study their function, interaction, and role in complex biological systems. It can help in identifying protein targets for drug development and understanding disease mechanisms .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-oxo-1-phenyl-2-(propylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHZKDZXGXUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142883 | |
Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-N'-propyl-DL-phenylglycinamide | |
CAS RN |
1393441-66-1 | |
Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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